cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
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Overview
Description
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H15IO3 and a molecular weight of 358.18 g/mol . This compound contains a mixture of enantiomers and is not chirally pure . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-iodobenzaldehyde with cyclopentanone in the presence of a base to form the intermediate compound . This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a similar structure but with the iodine atom at the para position instead of the meta position.
cis-3-[2-(3-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a bromine atom instead of an iodine atom, leading to different reactivity and properties.
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of an iodine atom, which also affects its chemical behavior.
Properties
Molecular Formula |
C14H15IO3 |
---|---|
Molecular Weight |
358.17 g/mol |
IUPAC Name |
3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15IO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18) |
InChI Key |
PHGWIJSFNUREAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
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